n-Caffeoyltyramine
Overview
Description
N-Caffeoyltyramine is a phenolic amide compound with multiple pharmacological activities . It is a natural product found in Ceratostigma willmottianum, Solanum tuberosum, and other organisms .
Synthesis Analysis
N-trans caffeoyltyramine (NCT) was identified by structural similarity to previously identified but weak HNF4α agonists alverine and benfluorex .
Molecular Structure Analysis
The molecular formula of n-Caffeoyltyramine is C17H17NO4 . It belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives . These are compounds containing a cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated .
Chemical Reactions Analysis
N-trans caffeoyltyramine (NCT) promotes weight loss by inducing an increase in mitochondrial mass and function, including fatty acid oxidation . It also promoted reversal of hepatic steatosis through a mechanism involving the stimulation of lipophagy by dihydroceramides .
Physical And Chemical Properties Analysis
The molecular weight of n-Caffeoyltyramine is 299.32 g/mol . The exact mass is 299.12 .
Scientific Research Applications
Neuroprotection
- Field : Neurology
- Application : n-Caffeoyltyramine has been studied for its effects on neuron-like SH-SY5Y cells, with a focus on the expression of microRNAs . MicroRNAs are small non-coding RNAs that play crucial roles in regulating gene expression, and their dysregulation is often associated with disease states, including neurodegenerative diseases.
- Results : The specific results or outcomes were not detailed in the source .
Gut Microbiome Regulation
- Field : Microbiology
- Application : The biological activity of n-Caffeoyltyramine has been hypothesized to drive regulation of gut permeability . The impact of this compound on the human gut microbiome composition has been studied .
- Methods : An in vitro fermentation assay was used to determine whether purified n-Caffeoyltyramine can impact the gut microbiome . Different concentrations of n-Caffeoyltyramine were tested to see if there was a dose-dependent impact on the resulting microbial compositions .
- Results : Strong changes were observed in the gut microbiome relative to controls, with distinct responses across all microbial communities . Increased community productivity and diversity were observed among communities treated with n-Caffeoyltyramine .
Antioxidant Activity
- Field : Biochemistry
- Application : n-Caffeoyltyramine has shown antioxidant activity against H2O2-induced apoptosis in PC12 cells .
- Results : The specific results or outcomes were not detailed in the source .
Inflammatory Bowel Disease (IBD) Treatment
- Field : Gastroenterology
- Application : n-Caffeoyltyramine (NCT) has been identified as a potent HNF4α agonist, which controls genes important in IBD and Paneth cells . It has been implicated in IBD through a number of genome-wide association studies .
- Methods : NCT was administered to mice fed a high-fat diet, with the goal of studying the role of HNF4α in obesity-related diseases . Intestines from NCT-treated mice were examined by RNA-seq to determine the role of HNF4α in that organ .
- Results : The major classes of genes altered by HNF4α were involved in IBD and Paneth cell biology . Multiple genes downregulated in IBD were induced by NCT . NCT reversed the effect of high-fat diet on Paneth cells, with multiple markers being induced, including a number of defensins, which are critical for Paneth cell function and intestinal barrier integrity .
Peptide Deformylase Inhibition
- Field : Biochemistry
- Application : n-Caffeoyltyramine has been identified as a potential inhibitor of peptide deformylase . Peptide deformylase is an enzyme that removes the formyl group from the N-terminal Met of newly synthesized proteins .
- Results : The specific results or outcomes were not detailed in the source .
Future Directions
properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHUQLRHTJOKTA-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Caffeoyltyramine | |
CAS RN |
103188-48-3, 219773-48-5 | |
Record name | N-Caffeoyltyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Caffeoyltyramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-CAFFEOYLTYRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LZ974DQ9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-cis-Caffeoyltyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033026 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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